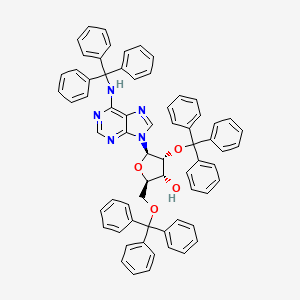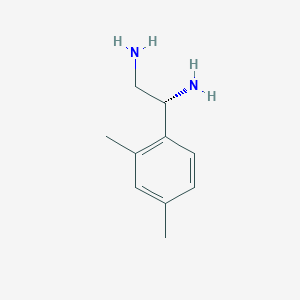
4-(4-Chlorophenoxy)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-1-butanol is an organic compound characterized by a butanol backbone with a chlorophenoxy group attached to the fourth carbon. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-butanol typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4-(4-chlorophenoxy)butane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenoxy)butanoic acid.
Reduction: 4-(4-Chlorophenoxy)butane.
Substitution: 4-(4-Chlorophenoxy)butyl chloride or 4-(4-Chlorophenoxy)butylamine.
Scientific Research Applications
4-(4-Chlorophenoxy)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antifungal and muscle relaxant activities
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-1-butanol involves its interaction with specific molecular targets. For instance, in its role as a muscle relaxant, it is believed to act on the central nervous system by blocking nerve impulses that cause muscle contractions. The exact molecular pathways and targets are still under investigation, but it is known to affect the central nervous system rather than directly acting on skeletal muscles .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
2-(4-Chlorophenoxy)ethanol: Known for its antifungal properties.
3-(4-Chlorophenoxy)-1,2-propanediol: Used as an antimycotic agent and muscle relaxant
Uniqueness
4-(4-Chlorophenoxy)-1-butanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
NPNGAZUTDWCHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
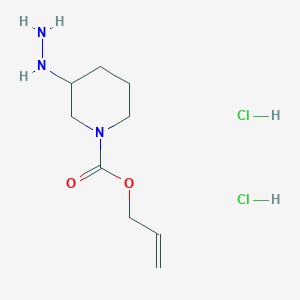
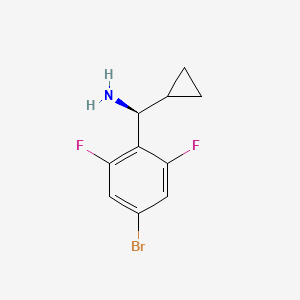

![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

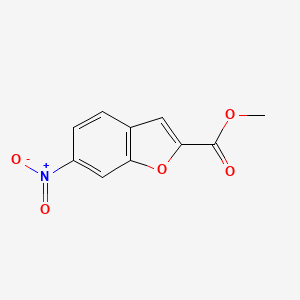

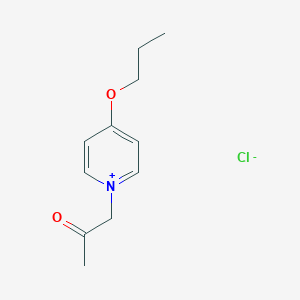
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
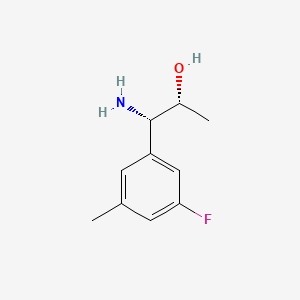
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
